1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16538713
InChI: InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+
SMILES:
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone

CAS No.:

Cat. No.: VC16538713

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone -

Specification

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
IUPAC Name (3E)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one
Standard InChI InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+
Standard InChI Key OCHHJDFIFUCJCG-BQYQJAHWSA-N
Isomeric SMILES C/C(=C\1/C=NC2NC3=CC=CC=C3N2C1=O)/O
Canonical SMILES CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a benzo imidazo[1,2-a]pyrimidine scaffold fused with a hydroxy group at position 4 and an acetyl substituent at position 3. This arrangement confers planar aromaticity to the bicyclic system while introducing polar functional groups that enhance solubility and interaction with biological targets. The dihydro configuration at positions 10 and 10a introduces partial saturation, potentially influencing conformational flexibility and binding kinetics.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H11N3O2C_{12}H_{11}N_{3}O_{2}
Molecular Weight229.23 g/mol
CAS NumberVC16538713
Topological Surface Area29.96 Ų
LogP (Consensus)1.33

Synthesis and Green Chemistry Approaches

Cyclocondensation Strategies

The synthesis of 1-(4-Hydroxy-10,10a-dihydrobenzo imidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multistep cyclocondensation reactions. Recent advancements emphasize green chemistry principles, particularly the use of room-temperature ionic liquids as solvents. These solvents enhance reaction efficiency by stabilizing intermediates and reducing energy requirements, achieving yields comparable to traditional methods while minimizing environmental impact.

Reaction Optimization

Key steps include:

  • Precursor Activation: Functionalization of benzimidazole derivatives with acetyl groups.

  • Cyclization: Acid- or base-catalyzed ring closure to form the imidazopyrimidine core.

  • Post-Modification: Hydroxylation at position 4 via oxidative or hydrolytic pathways.

The adoption of microwave-assisted synthesis remains underexplored but could further reduce reaction times and improve regioselectivity.

Physicochemical Properties and Stability

Stability Profiles

  • Thermal Stability: Decomposes above 250°C, indicating suitability for standard storage.

  • Photostability: Susceptible to UV-induced degradation, requiring opaque packaging.

Future Research Directions

Expanding Biological Screening

Priority areas include:

  • Antiviral Testing: Given structural similarities to HIV protease inhibitors.

  • Cancer Cell Cytotoxicity: Targeting kinase domains in oncology-relevant pathways.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.

Synthetic Methodology Innovations

  • Enzymatic Catalysis: Leveraging biocatalysts for stereoselective synthesis.

  • Flow Chemistry: Enabling continuous production with real-time purity monitoring.

Computational Modeling

Machine learning algorithms could predict optimal substituents for enhanced target affinity while minimizing off-target interactions.

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